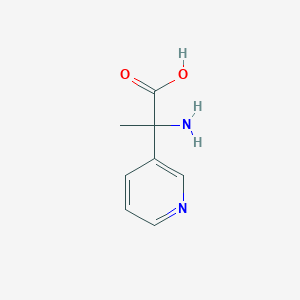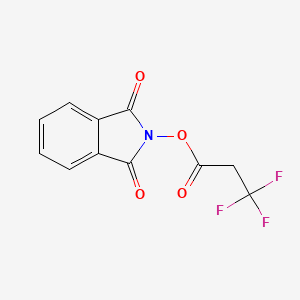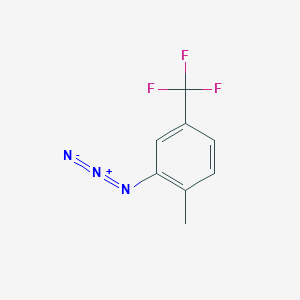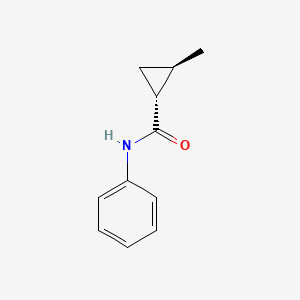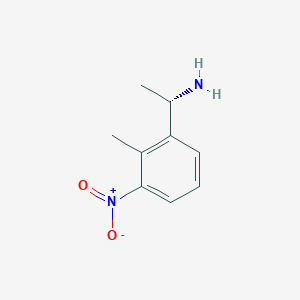
(S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a nitro group and a methyl group attached to a phenyl ring, along with an amine group attached to an ethan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine typically involves the amination of bulky ketones. One common method involves the use of amine transaminases, which are enzymes that catalyze the transfer of an amine group to a ketone substrate. The reaction conditions often include the presence of pyridoxal-5’-phosphate as a coenzyme, which serves as a molecular shuttle for ammonia .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of aluminum chloride as a catalyst in the bromination of 3-nitroacetophenone. The reaction is typically carried out in anhydrous diethyl ether at low temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitro or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes such as amine transaminases, which facilitate the transfer of amine groups. This interaction can influence various biochemical pathways, including those involved in the synthesis and metabolism of other organic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitroacetophenone: A precursor in the synthesis of (S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine.
2-Bromo-1-(3-nitrophenyl)ethanone: Another related compound used in similar synthetic routes.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both nitro and methyl groups on the phenyl ring. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
(1S)-1-(2-methyl-3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C9H12N2O2/c1-6-8(7(2)10)4-3-5-9(6)11(12)13/h3-5,7H,10H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
FHMQWVFXCUXEKN-ZETCQYMHSA-N |
Isomerische SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])[C@H](C)N |
Kanonische SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


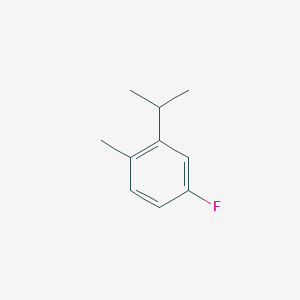
![Tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13569436.png)
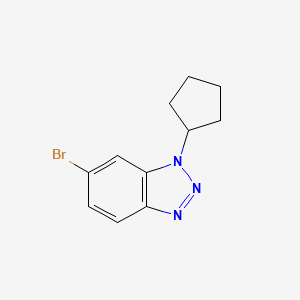
![(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoicacid](/img/structure/B13569458.png)
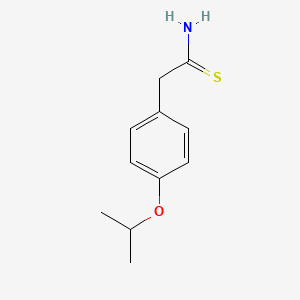
![2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine](/img/structure/B13569464.png)
![3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid](/img/structure/B13569476.png)
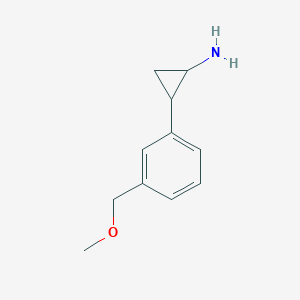
![6-(2-amino-7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13569488.png)
